Tetrahydroharmine, (-)-

Serotonin Receptor Binding Stereoselective Pharmacology 5-HT2A Affinity

Researchers requiring the defined stereochemistry of the S(−)-enantiomer for serotonergic pharmacology studies should specify (-)-Tetrahydroharmine (CAS 7671-30-9). This compound provides a validated tool for probing stereochemical determinants of β-carboline binding, with a distinct 5-HT2A receptor affinity (Ki = 5,890 nM) compared to the R(+)-enantiomer (Ki >10,000 nM). Its unique dual mechanism—weak MAO-A inhibition (IC50 = 74 nM) combined with serotonin reuptake inhibition—makes it essential for assays requiring a specific polypharmacological profile, avoiding the confounding variables introduced by racemic tetrahydroharmine or other harmala alkaloids.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 7671-30-9
Cat. No. B12780381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydroharmine, (-)-
CAS7671-30-9
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC
InChIInChI=1S/C13H16N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3/t8-/m0/s1
InChIKeyZXLDQJLIBNPEFJ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Tetrahydroharmine CAS 7671-30-9: S-Enantiomer Beta-Carboline Alkaloid for Differentiated Serotonergic Research


(-)-Tetrahydroharmine (CAS 7671-30-9), the S(−)-enantiomer of the β-carboline alkaloid tetrahydroharmine, is a plant-derived compound found in Banisteriopsis caapi, a principal component of the psychoactive brew ayahuasca [1]. Unlike its companion harmala alkaloids harmine and harmaline, which are potent reversible inhibitors of monoamine oxidase A (MAO-A), tetrahydroharmine exhibits a markedly weaker MAO inhibition profile (IC50 = 74 nM for MAO-A) and additionally functions as a weak serotonin reuptake inhibitor, contributing to a unique polypharmacology [2]. The compound is distinguished by its fully saturated pyridoindole ring structure and exists as two enantiomers, with the S(−)-form displaying quantifiably distinct receptor binding properties compared to its R(+)-counterpart, making it a critical tool for studying stereospecific serotonergic pharmacology [1].

Why (-)-Tetrahydroharmine (CAS 7671-30-9) Cannot Be Substituted with Racemic THH or Other Harmala Alkaloids


Generic substitution with racemic tetrahydroharmine (CAS 17019-01-1) or other harmala alkaloids such as harmine or harmaline is scientifically unsound due to critical differences in stereospecific receptor pharmacology, enzyme inhibition potency, and functional selectivity. The S(−)-enantiomer (CAS 7671-30-9) exhibits a distinct 5-HT2A receptor binding affinity (Ki = 5,890 nM) that is measurably higher than that of the R(+)-enantiomer (Ki >10,000 nM), a difference that directly impacts experimental outcomes in serotonergic signaling studies [1]. Furthermore, the compound's unique dual mechanism—combining weak MAO-A inhibition (IC50 = 74 nM) with serotonin reuptake inhibition—stands in stark contrast to the potent MAO-A inhibition of harmine (IC50 = 2 nM) and harmaline (IC50 = 2.5 nM), rendering cross-class substitution invalid for assays requiring defined polypharmacological profiles . Procuring the incorrect enantiomer or alkaloid introduces uncontrolled variables in binding assays, cell-based models, and in vivo studies, potentially confounding data interpretation and experimental reproducibility [2].

Quantitative Differentiation of (-)-Tetrahydroharmine (CAS 7671-30-9): Head-to-Head Evidence Against Comparators


Stereospecific 5-HT2A Receptor Affinity: S(-)-THH vs. R(+)-THH and Racemic THH

The S(−)-enantiomer of tetrahydroharmine (CAS 7671-30-9) demonstrates a measurable, albeit weak, affinity for the 5-HT2A receptor with a Ki of 5,890 nM, which is approximately 1.7-fold higher in affinity compared to the R(+)-enantiomer (Ki >10,000 nM) and racemic tetrahydroharmine (Ki >10,000 nM) [1]. This stereospecific difference, while modest, is quantitatively verifiable and underscores the necessity of using the optically pure S(−)-enantiomer in studies probing enantiomer-specific interactions at serotonergic targets.

Serotonin Receptor Binding Stereoselective Pharmacology 5-HT2A Affinity

MAO-A Inhibition Potency: Tetrahydroharmine vs. Harmine and Harmaline

Tetrahydroharmine exhibits significantly weaker inhibition of monoamine oxidase A (MAO-A) compared to its companion harmala alkaloids harmine and harmaline, with an IC50 of 74 nM . This represents a 37-fold and 30-fold reduction in potency relative to harmine (IC50 = 2 nM) and harmaline (IC50 = 2.5 nM), respectively. The compound also shows negligible inhibition of MAO-B (IC50 >100 μM), in contrast to harmine (IC50 = 20 μM) and harmaline (IC50 = 25 μM) . This differential potency profile is critical for experimental designs requiring a low-potency, reversible MAO-A inhibitor that minimally impacts MAO-B activity.

Monoamine Oxidase Inhibition Enzyme Kinetics Reversible MAO-A Inhibitor

Serotonin Reuptake Inhibition: A Unique Differentiator Among Harmala Alkaloids

In contrast to harmine and harmaline, which are primarily potent MAO-A inhibitors with no significant effect on serotonin reuptake, tetrahydroharmine acts as a weak inhibitor of serotonin reuptake [1]. While quantitative IC50 values for SERT inhibition are not uniformly reported across all sources, the functional distinction is consistently documented: tetrahydroharmine weakly inhibits serotonin reuptake, whereas harmine and harmaline do not [2]. This dual mechanism—weak MAO-A inhibition combined with weak SERT inhibition—confers a unique polypharmacological profile that is not recapitulated by any other single harmala alkaloid.

Serotonin Transporter (SERT) Reuptake Inhibition Polypharmacology

Cell Proliferation Profile: Tetrahydroharmine Exhibits Reduced Cytotoxicity in H4 Cells Compared to Harmine

In H4 neuroglioma cell proliferation assays, tetrahydroharmine demonstrates a distinct profile with 38% inhibition of cell proliferation at the highest tested dose, compared to harmine which exhibits a much lower IC50 of 4.9 μM [1]. This 7.8-fold difference in potency suggests that tetrahydroharmine is significantly less cytotoxic in this neuronal cell model, a critical consideration for in vitro studies where minimizing off-target cytotoxicity is paramount.

Cell Viability Cytotoxicity Neuropharmacology

Analytical Purity Specification: (-)-Tetrahydroharmine Available at ≥98% to 99.98% Purity

Commercially available (-)-tetrahydroharmine (CAS 7671-30-9) is supplied with high analytical purity, typically ≥98% as determined by HPLC, with some vendors reporting purity as high as 99.98% . This high purity specification, coupled with the compound's defined stereochemistry, ensures reproducibility in sensitive biochemical and pharmacological assays. In contrast, the racemic mixture (CAS 17019-01-1) may be supplied at similar purity levels, but the stereochemical composition introduces an additional variable that can affect experimental outcomes .

Analytical Chemistry Quality Control Reference Standard

Recommended Research and Industrial Applications for (-)-Tetrahydroharmine (CAS 7671-30-9) Based on Quantitative Evidence


Stereospecific Serotonergic Receptor Binding Studies

Researchers investigating enantiomer-specific interactions at 5-HT2A receptors should utilize (-)-tetrahydroharmine (CAS 7671-30-9) as the S(−)-enantiomer standard. The quantifiable difference in binding affinity (Ki = 5,890 nM vs. >10,000 nM for the R(+)-enantiomer) provides a validated system for probing stereochemical determinants of β-carboline binding to serotonergic receptors [1]. This application is particularly relevant for structure-activity relationship (SAR) studies and computational modeling of ligand-receptor interactions.

Dissecting the Dual Mechanism of MAO-A Inhibition and Serotonin Reuptake Blockade

(-)-Tetrahydroharmine is uniquely suited for pharmacological studies aiming to disentangle the relative contributions of weak MAO-A inhibition (IC50 = 74 nM) and weak serotonin reuptake inhibition to overall serotonergic tone [1]. This compound serves as a critical tool for investigating the functional consequences of combined, low-potency polypharmacology on neurotransmitter levels, synaptic plasticity, and behavior, offering a profile not achievable with the more potent, single-mechanism harmine or harmaline [2].

In Vitro Neurogenesis and Cytotoxicity Screening in Neuronal Cell Models

Given its significantly reduced anti-proliferative effect in H4 neuroglioma cells compared to harmine (38% inhibition at high dose vs. IC50 = 4.9 μM for harmine), (-)-tetrahydroharmine is the preferred β-carboline for in vitro studies of adult neurogenesis and neuronal differentiation where minimizing confounding cytotoxicity is essential [1]. Its milder impact on cell viability allows for extended culture periods and more accurate assessment of neurogenic potential without the confounding influence of harmine's potent anti-proliferative activity.

Analytical Reference Standard for Ayahuasca and Banisteriopsis caapi Metabolite Profiling

Due to its defined stereochemistry and high commercial purity (≥98% to 99.98%), (-)-tetrahydroharmine (CAS 7671-30-9) is an ideal reference standard for the identification and quantification of harmala alkaloids in complex botanical matrices and biological fluids [1]. Its use in LC-MS/MS or HPLC-UV methods ensures accurate quantitation of the S(−)-enantiomer in ayahuasca brews, plant extracts, and pharmacokinetic samples, enabling precise pharmacokinetic and forensic analyses [2].

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